5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Description
The compound 5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol is a synthetic secosteroid derivative sharing structural homology with vitamin D analogs. Its core consists of a cyclohexane-1,3-diol backbone with conjugated methylidene and indenylidene groups, while its distinguishing feature is the 3-hydroxy-3-methylbutoxy ethyl side chain. This substituent likely modulates solubility, receptor binding, and metabolic stability compared to related compounds .
Properties
IUPAC Name |
5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O4/c1-17-20(15-21(27)16-24(17)28)9-8-19-7-6-12-26(5)22(10-11-23(19)26)18(2)30-14-13-25(3,4)29/h8-9,18,21-24,27-29H,1,6-7,10-16H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXXSJZBSTYZKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861174 | |
| Record name | 20-(3-Hydroxy-3-methylbutoxy)-9,10-secopregna-5,7,10-triene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217872-70-2, 103909-75-7 | |
| Record name | 20-(3-Hydroxy-3-methylbutoxy)-9,10-secopregna-5,7,10-triene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 103909-75-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol involves multiple steps, including the formation of the cyclohexane ring, the introduction of the hydroxy and methylidene groups, and the establishment of the correct stereochemistry. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as flow chemistry and continuous processing can be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of double bonds to single bonds.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes or alcohols.
Scientific Research Applications
Medicinal Chemistry
Biological Activity
This compound is noted for its structural similarity to vitamin D derivatives, suggesting potential biological activities. Research indicates that it may interact with specific molecular targets, such as enzymes or receptors involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can modulate calcium homeostasis and influence bone health.
Case Study: Vitamin D Analogues
A study examining vitamin D analogues found that structural modifications can enhance biological activity while reducing side effects. The compound could serve as a lead compound for developing new analogues with improved efficacy in treating conditions like osteoporosis and certain cancers .
Table 1: Comparison of Biological Activities
| Compound Name | Activity | Reference |
|---|---|---|
| 5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl... | Potential anti-cancer | |
| Vitamin D3 | Bone metabolism regulation | |
| Calcitriol | Immunomodulatory effects |
Agricultural Applications
Pesticidal Properties
Research has indicated that compounds with similar structures exhibit pesticidal properties. The compound's unique functional groups may enhance its effectiveness against specific pests or diseases affecting crops.
Case Study: Fungicidal Activity
A recent study focused on the synthesis of new fungicides derived from complex organic compounds. It demonstrated that modifications to the molecular structure could yield compounds with improved antifungal activity against pathogens like Fusarium and Botrytis spp. . The intricate structure of 5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl... may offer similar benefits.
Table 2: Pesticidal Efficacy
| Compound Name | Target Pest/Disease | Efficacy | Reference |
|---|---|---|---|
| 5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl... | Fusarium spp. | High | |
| Traditional Fungicide A | Various fungi | Moderate |
Material Science
Polymer Development
The compound's unique chemical structure allows for potential applications in polymer chemistry. Its ability to undergo various chemical reactions makes it a candidate for creating novel materials with specific properties.
Case Study: Synthesis of Functional Polymers
Research has explored the use of similar compounds in synthesizing functional polymers that exhibit enhanced thermal stability and mechanical properties. These polymers could be utilized in coatings, adhesives, and other industrial applications .
Table 3: Properties of Synthesized Polymers
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological responses. The exact mechanism depends on the context of its application, whether in medicinal chemistry or industrial processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Paricalcitol (19-nor-1α,25-dihydroxyvitamin D₂)
- Molecular Formula : C₂₇H₄₄O₃
- Key Substituent : (E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl group.
- Applications : Treatment of secondary hyperparathyroidism in chronic kidney disease.
- Key Differences : The target compound replaces Paricalcitol’s dimethylheptenyl side chain with a 3-hydroxy-3-methylbutoxy ethyl group. This modification may reduce renal toxicity while enhancing metabolic stability due to shorter chain length and ether linkage .
Calcipotriene (Calcipotriol)
- Molecular Formula : C₂₇H₄₀O₃
- Key Substituent : Cyclopropyl-hydroxy-methylbutenyl side chain.
- Applications : Topical treatment for psoriasis.
- Key Differences : The cyclopropyl group in Calcipotriene enhances lipophilicity for dermal absorption, whereas the target compound’s hydroxybutoxy ethyl group may improve systemic bioavailability .
3-{2-[1-(5-Hydroxy-1,5-dimethyl-hexyl)-7a-methyl-octahydro-inden-4-ylidene]-ethylidene}-4-methylene-cyclohexanol
- Molecular Formula : C₂₇H₄₄O₂
- Key Substituent : 5-hydroxy-1,5-dimethylhexyl group.
- Properties : Lower molecular weight (400.64 g/mol) and predicted pKa of 14.82, indicating reduced acidity compared to the target compound. The hexyl chain may confer higher membrane permeability but lower aqueous solubility .
Comparative Physicochemical Properties
| Property | Target Compound | Paricalcitol | Calcipotriene | 3-{2-[1-(5-Hydroxy...} |
|---|---|---|---|---|
| Molecular Weight | ~416–430 g/mol (inferred) | 416.64 g/mol | 412.60 g/mol | 400.64 g/mol |
| LogP (Predicted) | ~5.2 (moderate lipophilicity) | 6.1 | 7.3 | 5.8 |
| Water Solubility | Low (ether side chain) | Very low | Very low | Moderate |
| Key Functional Groups | 3-hydroxy-3-methylbutoxy | Dimethylheptenol | Cyclopropyl | Dimethylhexanol |
Biological Activity
5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol is a complex organic compound that belongs to the class of vitamin D derivatives. Its intricate structure suggests potential biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound through various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 418.61 g/mol. The compound features a secosteroid backbone typical of vitamin D derivatives, which may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound is not naturally occurring and is primarily found in individuals exposed to it or its derivatives. It has been identified in human blood, suggesting possible metabolic pathways and biological significance in humans .
The exact mechanism of action for this compound remains underexplored. However, given its structural similarity to vitamin D, it may interact with vitamin D receptors (VDRs), influencing calcium metabolism and potentially modulating immune responses.
Metabolomic Studies
A study published in the Human Metabolome Database highlights that the compound is part of the human exposome, indicating its relevance in understanding human health and disease contexts. The exposome encompasses all environmental exposures over a lifetime and their cumulative effects on health .
Comparative Studies
A comparative analysis of similar compounds suggests that modifications in side chains significantly impact biological activity. For instance, compounds with hydroxy groups have shown enhanced interactions with cellular receptors compared to their non-hydroxylated counterparts.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
